molecular formula C20H22F2N2O3S B11349045 N-(3,4-difluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3,4-difluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11349045
M. Wt: 408.5 g/mol
InChI Key: FAUHYYDIPMNAJG-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a difluorophenyl group, and a methanesulfonyl group attached to a methylphenyl moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid or its derivative (e.g., acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the piperidine intermediate.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is typically added via a sulfonylation reaction, where the piperidine derivative reacts with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like dichloromethane, with catalysts such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and inflammatory diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic and optical properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and biological pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Difluorophenyl)piperidine-2-carboxamide
  • N-(3,4-Difluorophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
  • 2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide

Uniqueness

N-(3,4-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its methanesulfonyl group, in particular, enhances its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22F2N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22F2N2O3S/c1-14-4-2-3-5-16(14)13-28(26,27)24-10-8-15(9-11-24)20(25)23-17-6-7-18(21)19(22)12-17/h2-7,12,15H,8-11,13H2,1H3,(H,23,25)

InChI Key

FAUHYYDIPMNAJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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